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Compound of Interest

Compound Name: 2,4,6-Tribromophenol-d2

Cat. No.: B12401297

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of
deuterated 2,4,6-tribromophenol. Given the limited availability of specific experimental data for
the deuterated isotopologue, this guide establishes a baseline with the well-documented
properties of 2,4,6-tribromophenol and subsequently discusses the anticipated effects of
deuterium substitution. Detailed experimental protocols for determining these properties are
also provided.

Physicochemical Properties

The introduction of deuterium in place of protium in a molecule results in subtle yet significant
changes in its physicochemical properties. These differences primarily arise from the greater
mass of deuterium, which affects bond vibrational energies. While specific experimental data
for deuterated 2,4,6-tribromophenol is scarce in publicly available literature, the properties of its
non-deuterated counterpart provide a crucial reference point.

Tabulated Physicochemical Data

The following tables summarize the known physicochemical properties of 2,4,6-tribromophenol.
The expected impact of deuteration on these properties is also noted.

Table 1: General and Physical Properties of 2,4,6-Tribromophenol
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Property

Value for 2,4,6-
Tribromophenol

Expected Effect of
Deuteration

Molecular Formula

CeH3Br:O

CeHD2Brs0 (for d2)

Molecular Weight 330.80 g/mol [1][2] ~332.81 g/moal (for d2)[3]
White to off-white or pinkish o . )
Appearance ) ] Similar crystalline solid
crystalline solid[3][4]
A slight decrease is possible
] ] due to changes in crystal
Melting Point 90-96 °C[1][5][6][7] ] _
lattice packing and
intermolecular forces.[8]
A slight increase is generally
. . expected due to stronger
Boiling Point 244 °C[1][9] )
intermolecular van der Waals
forces.
A slight increase is expected
Density 2.55 g/ecm3[1][4][10] due to the higher mass of

deuterium.

Table 2: Solubility and Partitioning of 2,4,6-Tribromophenol

Property

Value for 2,4,6-
Tribromophenol

Expected Effect of
Deuteration

Water Solubility

Slightly soluble; ~70 mg/L at
15 °C[4][7][11]

Minimal change expected,
though deuterated compounds
can exhibit slightly different
solvation behaviors.

Solubility in Organic Solvents

Soluble in ethanol, diethyl
ether, chloroform, and
acetone.[1][12]

High solubility is expected to

be maintained.

LogP (Octanol-Water Partition

Coefficient)

4.13 - 4.4[7][11]

Minimal change is anticipated.
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Table 3: Acidity and Spectral Properties of 2,4,6-Triboromophenol

Value for 2,4,6- Expected Effect of
Property . .
Tribromophenol Deuteration
An increase in pKa (decrease
in acidity) is expected due to
the stronger C-D bond
pKa ~6.34 - 6.8[7][10][11]

compared to the C-H bond,
which affects the stability of the
phenoxide ion.[13][14]

_ _ The signals for the deuterated
Signals corresponding to the - ) )
1H NMR positions will be absent in the

aromatic protons.[15] 1H NMR t
spectrum.

Minor shifts in the signals of

5C NMR Signals for the carbon atoms carbons bonded to deuterium
of the benzene ring. are expected due to the
isotopic effect.
The C-H stretching and
Characteristic peaks for O-H, bending vibrations will be
IR Spectrum C-H, C-0O, and C-Br stretching replaced by C-D vibrations at

and bending vibrations.[16][17] lower frequencies (longer

wavelengths).

Synthesis of Deuterated Tribromophenol

The synthesis of deuterated 2,4,6-tribromophenol can be achieved through several methods. A
common approach involves the acid-catalyzed hydrogen-deuterium exchange of phenol with a
deuterium source like D20, followed by bromination.[18]
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Deuterium Oxide (D20)
+ Acid Catalyst Bromine (Brz)

Phenol HD. »| Deuterated Phenol Bromina tion [ Deuterated 2,4,6-Triboromophenol )—>[ Purification H Final Product j

Click to download full resolution via product page

Synthesis workflow for deuterated 2,4,6-tribromophenol.

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key
physicochemical properties of deuterated tribromophenol.

Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus.
Protocol:

A small amount of the crystalline deuterated tribromophenol is finely powdered and packed

into a capillary tube to a height of 2-3 mm.
e The capillary tube is placed in a melting point apparatus.

e The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the
temperature approaches the expected melting point.

e The temperature at which the first liquid appears and the temperature at which the entire
sample becomes liquid are recorded as the melting range.
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Prepare Sample in
Capillary Tube

'

Place in Melting
Point Apparatus

( Heat Slowly )
( Observe Melting )
( Record Melting Range )
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Prepare Stock Solution of Prepare Buffer Solutions
Deuterated Tribromophenol of Known pH
Mix Stock Solution
with Buffers

Measure UV-Vis
Absorbance Spectra

Calculate [A7]/[HA]
Ratio

Plot pH vs. log([A~])/[HA])

:

Determine pKa from Plot
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12401297#physicochemical-properties-of-
deuterated-tribromophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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